molecular formula C16H10ClF3N2O2S B2708056 2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile CAS No. 1024896-31-8

2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

Cat. No. B2708056
CAS RN: 1024896-31-8
M. Wt: 386.77
InChI Key: YGWLABJHKQXLDR-JLHYYAGUSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H10ClF3N2O2S and its molecular weight is 386.77. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chlorophenyl)sulfonyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Research Applications :

    • The compound has been utilized in the synthesis of novel fluorinated polyimides with high thermal stability and excellent optical transmittance. These polymers have applications in electronics due to their good solubility and lower color intensity, making them suitable for transparent and high-temperature-resistant materials (Yang, Su, & Wu, 2005).
  • Polymerization of Ethylenic Monomers :

    • Research on complexation of trifluoromethanesulphonates, which are related to the compound , has provided insights into the behavior of these substances in polymerization reactions. This can influence the synthesis of various polymeric materials (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
  • Fuel Cell Applications :

    • The compound is relevant in the synthesis of sulfonated block copolymers containing fluorenyl groups, which have applications in fuel cells. These copolymers exhibit high proton conductivity and are promising for use in fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
  • Crystal Structure Analysis :

    • The compound's related derivatives have been used in crystal structure analysis, which is crucial for understanding the molecular properties and interactions of organic compounds. This has implications for material science and pharmaceutical research (Fotsing, Banert, Walfort, & Lang, 2006).
  • Synthesis of Novel Thermally Stable Polymers :

    • Studies have shown the utility of related compounds in the synthesis of aromatic poly(sulfone sulfide amide imide)s. These polymers are noted for their solubility and thermal stability, making them useful in high-performance materials (Mehdipour-Ataei & Hatami, 2007).
  • Synthesis of Soluble and Stable Polymers :

  • Development of New Poly(azo-ester-imide)s :

    • The compound is relevant in the interfacial polycondensation process to produce new optically active poly(azo-ester-imide)s. These materials can be used in various optical and electronic applications due to their unique photophysical properties (Hajipour, Zahmatkesh, Roosta, & Ruoho, 2009).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2S/c17-11-5-7-12(8-6-11)25(23,24)13(9-21)10-22-15-4-2-1-3-14(15)16(18,19)20/h1-8,10,22H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWLABJHKQXLDR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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